1-(2-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
1-(2-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chlorophenyl Compounds in Environmental Toxicology
Chlorophenyl compounds, like DDT and its metabolites DDE, are known for their endocrine-disrupting effects in humans and wildlife, impacting reproductive and immune systems. They also affect mitochondrial function and apoptosis pathways (Burgos-Aceves et al., 2021). Such insights could be valuable in researching the environmental impact and toxicological properties of similar compounds, including the chlorophenyl component of the specified compound.
Pyrrolidine in Drug Discovery
Pyrrolidine rings are pivotal in medicinal chemistry, contributing to the development of compounds for treating human diseases. Their incorporation into drug molecules enhances pharmacophore exploration due to their sp3 hybridization, stereochemistry, and non-planarity, which is beneficial in designing drugs with diverse biological profiles (Li Petri et al., 2021). This suggests the potential of the specified compound in the design of novel therapeutic agents.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)13(17)8-15-6-5-10(7-15)9-16/h1-4,10,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJONHPJUIMLHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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